molecular formula C4H3ClN2O B156340 4-Chloropyridazin-3-ol CAS No. 1677-79-8

4-Chloropyridazin-3-ol

Cat. No. B156340
CAS RN: 1677-79-8
M. Wt: 130.53 g/mol
InChI Key: UYWAYTBDMJFIQT-UHFFFAOYSA-N
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Description

4-Chloropyridazin-3-ol is a chemical compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant pharmaceutical importance. Pyridazines are known for their wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties .

Synthesis Analysis

The synthesis of 4-Chloropyridazin-3-ol derivatives involves various chemical reactions. For instance, the synthesis of 4-chloro-5-hydrazino-3-pyridazone derivatives is achieved by reacting 4,5-dichloro-3-pyridazone with hydrazine, followed by the preparation of numerous hydrazones . Another method includes treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane to eventually synthesize a triazolopyridazine compound . Additionally, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques .

Molecular Structure Analysis

The molecular structure of 4-Chloropyridazin-3-ol derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, the crystal structure of a synthesized triazolopyridazine compound was confirmed to crystallize in the monoclinic crystal system with the space group P21/c . Another derivative crystallized in an orthorhombic space group Pnma, with detailed crystallographic data provided .

Chemical Reactions Analysis

4-Chloropyridazin-3-ol derivatives undergo various chemical reactions to form new compounds. For instance, the reaction of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with different reagents leads to the formation of several derivatives, including N-dialkylaminomethyl derivatives and a 3-chloro pyridazinone derivative . The reactivity of these derivatives towards different reagents has been studied, providing insights into the chemical behavior of the pyridazinone nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloropyridazin-3-ol derivatives have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been used to understand the intermolecular interactions and molecular packing in crystals . The crystal structure of 4,5-dichloropyridazin-3-(2H)-one has been characterized, and its molecular geometry and vibrational frequencies have been calculated using DFT, showing good agreement with experimental data .

Scientific Research Applications

Synthesis of Novel Derivatives

  • 4-Chloropyridazin-3-ol serves as a precursor in the synthesis of indolylpyridazinone derivatives with anticipated antibacterial activity, demonstrating its utility in developing new antibacterial agents (Abubshait, 2007).
  • The compound is also used in creating new heterocyclic compounds with potential antimicrobial and antifungal activities, showcasing its versatility in pharmaceutical chemistry (Sayed et al., 2003).

Corrosion Inhibition

  • Pyridazine derivatives, including those related to 4-Chloropyridazin-3-ol, are investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial application in extending the life of metal structures (Mashuga et al., 2017).

Anticancer Potential

  • Derivatives of 4-Chloropyridazin-3-ol have been evaluated for their in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, indicating their potential as leads in anticancer drug development (Mamta et al., 2019).

Molecular Interaction Studies

  • Experimental and theoretical studies on the interaction of pyridazine derivatives with mild steel surfaces in corrosive media provide insights into their protective mechanisms, suggesting applications in materials science and engineering (Olasunkanmi et al., 2018).

Structural and Medicinal Chemistry

  • The synthesis and structural analysis of chloropyridazin-3(2H)-ones and their reactions provide a foundation for designing novel compounds with desired pharmacological properties, emphasizing the role of 4-Chloropyridazin-3-ol derivatives in medicinal chemistry and drug design (Sallam et al., 2021).

Safety And Hazards

The safety information available indicates that 4-Chloropyridazin-3-ol has several hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWAYTBDMJFIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592020
Record name 4-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridazin-3-ol

CAS RN

1677-79-8
Record name 4-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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